7-[(2-chlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one
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Overview
Description
7-[(2-chlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one is an organic compound belonging to the class of coumarins and derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-chlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one typically involves the reaction of 2-chlorophenol with 8-methyl-4-phenyl-2H-chromen-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards .
Chemical Reactions Analysis
Types of Reactions
7-[(2-chlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-[(2-chlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 7-[(2-chlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of amine oxidase, affecting neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar Compounds
- 7-[(3-chlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one
- 7-[(4-chlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one
- 7-[(2-bromophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one
Uniqueness
7-[(2-chlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2-chlorophenyl group may enhance its binding affinity to certain molecular targets compared to other similar compounds .
Properties
Molecular Formula |
C23H17ClO3 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methoxy]-8-methyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C23H17ClO3/c1-15-21(26-14-17-9-5-6-10-20(17)24)12-11-18-19(13-22(25)27-23(15)18)16-7-3-2-4-8-16/h2-13H,14H2,1H3 |
InChI Key |
GDFYDIVSLZLJAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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